

# Ropivacaine Mesylate: A Comprehensive Technical Guide on Synthesis and Chemical Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ropivacaine mesylate*

Cat. No.: *B158865*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Ropivacaine, a long-acting amide local anesthetic, is a cornerstone of regional anesthesia and pain management. This technical guide provides an in-depth exploration of the synthesis of **ropivacaine mesylate**, its fundamental chemical properties, and its mechanism of action. Detailed experimental protocols for a common synthetic route and analytical validation are presented, supplemented by quantitative data organized for clarity. Visual diagrams of the synthetic pathway and the established signaling cascade are included to facilitate a deeper understanding of this clinically significant molecule.

## Chemical Properties

Ropivacaine is the (S)-enantiomer of 1-propyl-2',6'-pipecoloxylidide. It is a white crystalline powder.<sup>[1]</sup> The mesylate salt is formed by the reaction of ropivacaine base with methanesulfonic acid. Key chemical and physical properties are summarized in the tables below.

## Table 1: Physicochemical Properties of Ropivacaine and its Salts

| Property               | Ropivacaine<br>Base                                     | Ropivacaine<br>Hydrochloride                     | Ropivacaine<br>Hydrochloride<br>Monohydrate       | Ropivacaine<br>Mesylate   |
|------------------------|---------------------------------------------------------|--------------------------------------------------|---------------------------------------------------|---------------------------|
| CAS Number             | 84057-95-4[2]                                           | 98717-15-8[3]                                    | 132112-35-7[3]                                    | 854056-07-8[4]            |
| Molecular<br>Formula   | $C_{17}H_{26}N_2O$ [2]                                  | $C_{17}H_{26}N_2O \cdot HCl$ [3]                 | $C_{17}H_{26}N_2O \cdot HCl \cdot H_2O$           | $C_{18}H_{30}N_2O_4S$ [4] |
| Molecular Weight       | 274.40 g/mol [2]                                        | 310.86 g/mol [3]                                 | 328.89 g/mol [5]                                  | 370.51 g/mol [4]          |
| Melting Point          | 144-146 °C[2]                                           | 260-262 °C[3]                                    | 269.5-270.6 °C[6]                                 | Not explicitly found      |
| pKa                    | 8.16[3]                                                 | 8.07 (in 0.1 M KCl)[7]                           | 8.1 (at 25°C)                                     | Not explicitly found      |
| Solubility in<br>Water | Not explicitly<br>found                                 | 53.8 mg/mL at<br>25°C[7]                         | ~50 mg/mL[1]                                      | 250 mg/mL[4]              |
| Optical Rotation       | $[\alpha]D^{25} -82.0^\circ$<br>(c=2 in<br>methanol)[3] | $[\alpha]D^{25} -6.6^\circ$ (c=2<br>in water)[3] | $[\alpha]D^{20} -7.28^\circ$<br>(c=2 in water)[3] | Not explicitly found      |

**Table 2: Chromatographic and Pharmacokinetic Properties**

| Parameter                                                 | Value                                              |
|-----------------------------------------------------------|----------------------------------------------------|
| LogP (Octanol/Water Partition Coefficient)                | 2.9[8]                                             |
| Distribution Ratio (n-octanol/phosphate buffer<br>pH 7.4) | 14:1[7]                                            |
| Protein Binding                                           | 94% (primarily to $\alpha$ 1-acid glycoprotein)[9] |
| Volume of Distribution (Steady State)                     | $41 \pm 7$ L[9]                                    |
| Terminal Half-Life (Intravenous)                          | $1.8 \pm 0.7$ hours[8]                             |
| Terminal Half-Life (Epidural)                             | $4.2 \pm 1.0$ hours[10]                            |

## Synthesis of Ropivacaine

The synthesis of ropivacaine typically starts from (S)-pipecolic acid. A common route involves the formation of an amide bond with 2,6-dimethylaniline, followed by N-alkylation with a propyl group.[11][12] An alternative approach involves the use of ultrasound irradiation to accelerate the reaction and improve yields.[13][14]



[Click to download full resolution via product page](#)

Caption: Synthetic pathway of **Ropivacaine Mesylate**.

## Experimental Protocol: Synthesis of Ropivacaine Base

This protocol is adapted from established synthetic methods.[11][12]

Step 1: Synthesis of (S)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide (Intermediate 1)

- To a solution of (S)-pipecolic acid (100.00 g, 0.77 mol) in methylene chloride (800 mL), add propionaldehyde (104.32 g, 2.32 mol).
- Replace the air in the reaction flask with nitrogen.
- Add sodium cyanoborohydride (111.90 g, 2.30 mol) and stir the reaction mixture at 35°C for 10 hours.
- Quench the reaction with a saturated aqueous solution of sodium bicarbonate (500 mL).
- Separate the organic phase and extract the aqueous phase with methylene chloride (2 x 500 mL).
- Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure at 40-45°C to obtain Intermediate 1. The reported yield is approximately 94.3%.[\[11\]](#)

### Step 2: Acyl Chloride Formation

- To a solution of Intermediate 1 (100.00 g, 0.58 mol) in methylene chloride (600 mL) and N,N-dimethylformamide (2 mL), cool the mixture to 5°C in an ice water bath.
- Slowly add thionyl chloride (76.42 g, 0.64 mol) while maintaining the internal temperature at or below 10°C.
- After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
- Heat the reaction to reflux at 40°C for 4 hours.
- Concentrate the reaction mixture under reduced pressure to remove methylene chloride and excess thionyl chloride, yielding the intermediate acyl chloride, which is used directly in the next step.[\[11\]](#)

### Step 3: Amidation to form Ropivacaine Base

- To the flask containing the intermediate acyl chloride from the previous step, add N,N-dimethylformamide (500 mL) and potassium hydroxide (81.92 g, 1.46 mol).

- Stir the mixture at room temperature for 1 hour.
- Add 2,6-dimethylaniline (84.92 g, 0.70 mol) dropwise.
- Heat the reaction to 45°C for 2 hours.
- After the reaction is complete, cool to room temperature and pour the reaction mixture into 1200 mL of ice water to precipitate a white solid.
- Stir for 1 hour, then collect the solid by filtration.
- Wash the filter cake with 800 mL of water, and dry at 60°C for 10 hours to obtain ropivacaine base. The reported yield is approximately 92.4%.[\[11\]](#)

#### Step 4: Formation of **Ropivacaine Mesylate**

The formation of the mesylate salt is achieved by reacting the ropivacaine base with methanesulfonic acid in a suitable solvent, followed by crystallization. The specific conditions can be optimized based on the desired crystal form and purity.

### Table 3: Summary of Synthetic Yields

| Reaction Step                       | Product          | Reported Yield             |
|-------------------------------------|------------------|----------------------------|
| N-propylation of (S)-pipecolic acid | Intermediate 1   | 94.3% <a href="#">[11]</a> |
| Amidation with 2,6-dimethylaniline  | Ropivacaine Base | 92.4% <a href="#">[11]</a> |

### Mechanism of Action

Ropivacaine is a local anesthetic that reversibly blocks nerve impulse conduction.[\[10\]](#) Its primary mechanism of action is the inhibition of voltage-gated sodium channels in the neuronal cell membrane.[\[15\]](#) By binding to the intracellular portion of these channels, ropivacaine stabilizes them in an inactivated state, preventing the influx of sodium ions that is necessary for the depolarization and propagation of action potentials.[\[9\]\[15\]](#) This blockade of nerve impulses results in a loss of sensation in the area supplied by the affected nerves.

Ropivacaine exhibits a degree of differential blockade, with a greater effect on sensory nerve fibers (A $\delta$  and C fibers) than on motor nerve fibers (A $\beta$  fibers).<sup>[10]</sup> This is attributed to its lower lipophilicity compared to other local anesthetics like bupivacaine, which reduces its penetration into larger, myelinated motor neurons.<sup>[10]</sup>

Recent research suggests that ropivacaine may also have anti-inflammatory effects through the inhibition of the TRAF2/PI3K/Akt/NF- $\kappa$ B signaling pathway.<sup>[16]</sup> This pathway is involved in the production of pro-inflammatory cytokines, and its suppression by ropivacaine may contribute to its analgesic efficacy, particularly in the context of neuropathic pain.<sup>[16]</sup>



[Click to download full resolution via product page](#)

Caption: Signaling pathways of Ropivacaine's action.

## Analytical Methodologies

High-performance liquid chromatography (HPLC) is a widely used technique for the quantification of ropivacaine and its metabolites in biological matrices.[17] A validated reverse-phase HPLC (RP-HPLC) method with UV detection is a common approach.[18][19]

## Experimental Protocol: RP-HPLC for Ropivacaine Quantification

This protocol is based on a validated method for the analysis of ropivacaine in bulk and tablet dosage forms.[18]

Chromatographic Conditions:

- Column: ODS C18, 5  $\mu$ m, 250 x 4.6 mm
- Mobile Phase: Acetonitrile:Methanol:Water (40:30:30 v/v) with 0.1% Triethylamine
- Flow Rate: 1.5 mL/min
- Detection: UV at 270 nm
- Elution: Isocratic

Preparation of Standard Stock Solution (1000  $\mu$ g/mL):

- Accurately weigh 50 mg of ropivacaine API and transfer it to a 50 mL volumetric flask.
- Add a few mL of methanol to dissolve the sample and sonicate to degas.
- Make up the volume to 50 mL with the diluent (mobile phase).

Preparation of Working Standard Solution (100  $\mu$ g/mL):

- Pipette 2 mL of the standard stock solution into a 20 mL volumetric flask.
- Make up the volume with the diluent.

Sample Preparation (from injection):

- Take 1 mL of the ropivacaine injection sample and transfer it to a 20 mL volumetric flask.
- Add a few mL of methanol and sonicate until completely dissolved.
- Make up the volume with the diluent.

Analysis:

- Inject equal volumes of the standard and sample solutions into the chromatograph.
- Record the peak areas and calculate the concentration of ropivacaine in the sample.

**Table 4: Validation Parameters for a Representative RP-HPLC Method**

| Parameter                               | Criteria                                                  | Result                   |
|-----------------------------------------|-----------------------------------------------------------|--------------------------|
| Specificity                             | No interference at the retention time of the drug peak    | No interference observed |
| System Suitability (%RSD of peak areas) | $\leq 2.0\%$                                              | 0.1%                     |
| Accuracy (% recovery)                   | Within 5.0% of the expected result                        | 99.1% - 101.2%           |
| Precision (%RSD)                        | $\leq 2.0\%$                                              | 1.0%                     |
| Linearity ( $R^2$ )                     | $> 0.99$                                                  | 0.9999                   |
| Y-Intercept                             | $\leq 5.0\%$ of the response at the nominal concentration | 1.2%                     |

Data adapted from a validated RP-HPLC method.[\[19\]](#)



[Click to download full resolution via product page](#)

Caption: Experimental workflow for HPLC analysis.

## Conclusion

This technical guide has provided a comprehensive overview of the synthesis and chemical properties of **ropivacaine mesylate**. The detailed synthetic protocols, tabulated quantitative data, and visual diagrams of the synthetic pathway and mechanism of action serve as a valuable resource for researchers and professionals in the field of drug development and anesthesia. The presented information underscores the well-characterized nature of ropivacaine and provides a solid foundation for further research and application.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. fresenius-kabi.com [fresenius-kabi.com]
- 2. Ropivacaine | 84057-95-4 [chemicalbook.com]
- 3. Ropivacaine [drugfuture.com]
- 4. Ropivacaine mesylate | 854056-07-8 [chemicalbook.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. moehs.com [moehs.com]
- 7. Ropivacaine HydrochlorideInjection USP, 0.5% (5 mg/mL) [dailymed.nlm.nih.gov]
- 8. Ropivacaine | C17H26N2O | CID 175805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Application of Ropivacaine\_Chemicalbook [chemicalbook.com]
- 12. Ropivacaine synthesis - chemicalbook [chemicalbook.com]
- 13. [PDF] An Efficient and Practical Synthesis of Ropivacaine Hydrochloride under Ultrasound Irradiation | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. What is Ropivacaine Mesylate used for? [synapse.patsnap.com]
- 16. Ropivacaine mitigates neuropathic pain by inhibiting the activation of the TRAF2/PI3K/Akt/NF- $\kappa$ B signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies | MDPI [mdpi.com]
- 18. biointerfaceresearch.com [biointerfaceresearch.com]
- 19. arlok.com [arlok.com]

- To cite this document: BenchChem. [Ropivacaine Mesylate: A Comprehensive Technical Guide on Synthesis and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b158865#ropivacaine-mesylate-synthesis-and-chemical-properties>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)